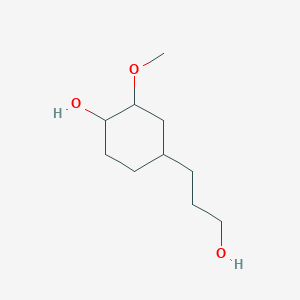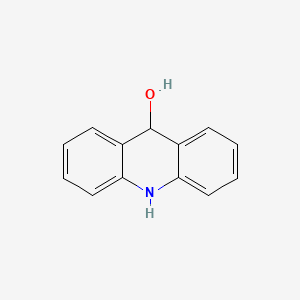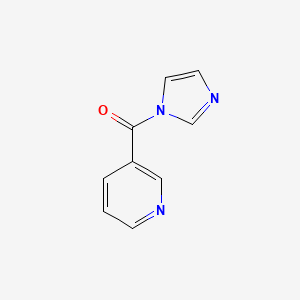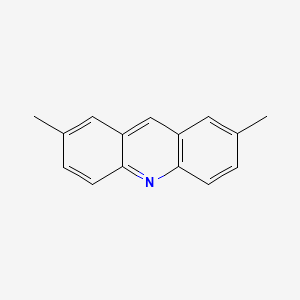
4-(3-Hydroxypropyl)-2-methoxycyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an appropriate alkene precursor. The reaction typically proceeds as follows:
Hydroboration: The alkene is treated with borane (BH3) or a borane complex in an inert solvent such as tetrahydrofuran (THF). This step adds a boron atom to the less substituted carbon of the double bond.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)-2-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2/NaOH
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: NaI in acetone, other nucleophiles
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)-2-methoxycyclohexanol has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxypropyl)cyclohexanone
- 2-Methoxycyclohexanol
Uniqueness
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |
Clé InChI |
RRVBALAMNRWQRS-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(CCC1O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)






![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)

![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

